molecular formula C14H13NO3S B8561748 N-(4-benzoylphenyl)methanesulfonamide

N-(4-benzoylphenyl)methanesulfonamide

Cat. No.: B8561748
M. Wt: 275.32 g/mol
InChI Key: FVWVXLPJUYNZLL-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a benzoylphenyl group attached to the sulfonamide nitrogen. The benzoyl moiety enhances lipophilicity, which may improve membrane permeability, while the sulfonamide group contributes to hydrogen-bonding interactions, critical for target binding .

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

N-(4-benzoylphenyl)methanesulfonamide

InChI

InChI=1S/C14H13NO3S/c1-19(17,18)15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,15H,1H3

InChI Key

FVWVXLPJUYNZLL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzoylphenyl)methanesulfonamide typically involves the reaction of 4-aminobenzophenone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-benzoylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-benzoylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N-(4-benzoylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Pharmacological Activity
Compound Substituent/Modification Biological Activity Potency/Outcome Reference
N-(4-Benzoylphenyl)methanesulfonamide Benzoylphenyl group Anti-inflammatory, Lipid-lowering Significant activity in Triton-induced hyperlipidemia models
N-(4-Pyridylphenyl)maleimide Replacement with 4-pyridyl Anticancer (cell line studies) Increased potency vs. benzoyl derivative
N-(4-Arylamidophenyl)methanesulfonamide Arylamido group Anti-inflammatory (xylene-induced edema) 22% reduction in edema
N-(4-Benzoylphenyl)pyrrole-2-carboxamide Pyrrole-2-carboxamide substitution Antihyperlipidemic 22% increase in HDL cholesterol
N-(4-Hydroxyphenyl)benzenesulfonamide Hydroxyphenyl group Crystal structure analysis Intermolecular N–H⋯O hydrogen bonding

Key Observations :

  • Benzoylphenyl vs. Heterocyclic Substitutions : Replacing the benzoyl group with heterocycles (e.g., pyridyl in maleimide derivatives) enhances potency in anticancer assays, suggesting electronic effects (e.g., π-π stacking) improve target engagement .
  • Sulfonamide Derivatives with Polar Groups : The hydroxyphenyl analog () exhibits strong hydrogen bonding, which may limit bioavailability compared to the lipophilic benzoyl variant .
  • Pyrrole-2-Carboxamide Hybrids : Introducing a pyrrole ring () significantly improves lipid-lowering efficacy, likely due to dual sulfonamide-carboxamide hydrogen-bonding interactions with metabolic enzymes .

Mechanistic Insights

PPAR Activation vs. Direct Enzyme Modulation
  • PPAR-Dependent Pathways: Fibrates like gemfibrozil () act via PPARα to modulate lipid metabolism, increasing HDL and reducing triglycerides.
  • Anti-Inflammatory Action : Unlike PPAR agonists, the anti-inflammatory activity of N-(4-arylamidophenyl)methanesulfonamide derivatives () may stem from cyclooxygenase (COX) or NF-κB pathway inhibition, akin to traditional NSAIDs .

Physicochemical and Structural Properties

Table 2: Crystallographic and Electronic Comparisons
Compound Key Structural Features Hydrogen Bonding Biological Implications Reference
This compound Benzoyl group (C=O), sulfonamide (S=O) Intra-/intermolecular N–H⋯O bonds Enhanced solubility and target binding
N-(2-Formylphenyl)-4-methylbenzenesulfonamide Formyl group, dual sulfonyl moieties C–H⋯O dimerization Potential for dual enzyme inhibition
N-(4-Methylphenyl)methanesulfonamide Methyl substituent on phenyl ring Minimal hydrogen bonding Reduced bioavailability

Key Observations :

  • Hydrogen-Bonding Networks : Compounds with extended hydrogen-bonding capabilities (e.g., hydroxyphenyl derivatives in ) exhibit stable crystal lattices but may suffer from poor solubility .

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